BenchChemオンラインストアへようこそ!

[4-(pyridin-2-ylmethoxy)phenyl]methanamine

Medicinal Chemistry BRAF Kinase Inhibitors Structure-Activity Relationship

[4-(Pyridin-2-ylmethoxy)phenyl]methanamine (CAS 216144-62-6), a primary benzylamine with a pyridin-2-ylmethoxy substituent, serves as a critical building block in medicinal chemistry for constructing kinase inhibitor scaffolds, particularly diaryl urea derivatives targeting BRAF. Its structure, featuring a para-substituted benzylamine core (C13H14N2O, MW 214.26 g/mol), distinguishes it from its corresponding aniline analog (4-(pyridin-2-ylmethoxy)aniline) by providing a methylene spacer between the aromatic ring and the terminal amine, which directly alters the geometry and hydrogen-bonding capacity of final bioactive molecules.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 216144-62-6
Cat. No. B6142629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(pyridin-2-ylmethoxy)phenyl]methanamine
CAS216144-62-6
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)COC2=CC=C(C=C2)CN
InChIInChI=1S/C13H14N2O/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12/h1-8H,9-10,14H2
InChIKeyMOGOVNPLJXJTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: [4-(Pyridin-2-ylmethoxy)phenyl]methanamine (CAS 216144-62-6) as a Key Intermediate


[4-(Pyridin-2-ylmethoxy)phenyl]methanamine (CAS 216144-62-6), a primary benzylamine with a pyridin-2-ylmethoxy substituent, serves as a critical building block in medicinal chemistry for constructing kinase inhibitor scaffolds, particularly diaryl urea derivatives targeting BRAF [1]. Its structure, featuring a para-substituted benzylamine core (C13H14N2O, MW 214.26 g/mol), distinguishes it from its corresponding aniline analog (4-(pyridin-2-ylmethoxy)aniline) by providing a methylene spacer between the aromatic ring and the terminal amine, which directly alters the geometry and hydrogen-bonding capacity of final bioactive molecules [2].

Why [4-(Pyridin-2-ylmethoxy)phenyl]methanamine Cannot Be Simply Replaced by Generic Analogs


Generic substitution fails because the benzylamine linker in CAS 216144-62-6 is not sterically or electronically interchangeable with the aniline linker in its closest commercial analog, 4-(pyridin-2-ylmethoxy)aniline. In the synthesis of diaryl urea BRAF inhibitors, the aniline-derived series (7a-7x) demonstrates that even minor substituent changes on the pyridine ring shift antiproliferative IC50 values from >100 µM down to 2.39 µM, a >40-fold difference [1]. Replacing the aniline with the benzylamine scaffold, as in N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, introduces a flexible methylene group that fundamentally alters the pharmacophore geometry and molecular docking profile to BRAF kinase compared to the more rigid aniline series [2]. Simply using 4-(pyridin-2-ylmethoxy)aniline would produce a different compound class with a distinct Structure-Activity Relationship (SAR) trajectory.

Quantitative Differentiation Evidence for [4-(Pyridin-2-ylmethoxy)phenyl]methanamine vs. Closest Analogs


Structural Differentiation: Benzylamine vs. Aniline Linker in BRAF Urea Inhibitors

The target compound provides a benzylamine scaffold (Ar-CH2-NH2) for urea formation, differing from the aniline scaffold (Ar-NH2) used in the reference 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea series. This structural difference is not trivial: molecular docking of the aniline-based compound 7u revealed a MolDock score of -141.4 kcal/mol against BRAF, with specific hydrogen bonds formed by the urea NH and pyridine N atom [1]. The benzylamine variant produces N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which introduce a flexible methylene spacer, potentially altering the binding pose and potency profile against a panel of cancer cell lines [2].

Medicinal Chemistry BRAF Kinase Inhibitors Structure-Activity Relationship

Cell Line Selectivity Profile of the Aniline-Based Urea Series (Reference for Benzylamine SAR)

The aniline-based 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea series demonstrates that the core scaffold imparts significant selectivity for A549 and HCT-116 cancer cell lines over the PC-3 prostate cancer line and normal liver HL7702 cells. The most potent compound (7u) shows IC50 = 2.39 µM (A549) and 3.90 µM (HCT-116) while remaining inactive against PC-3 (>100 µM) and non-toxic to HL7702 (>100 µM) [1]. This selectivity profile is directly attributable to the 4-(pyridin-2-ylmethoxy)phenyl substructure. The benzylamine analog (the target compound's urea derivatives) is designed to explore this same scaffold space with an altered linker, aiming to maintain or improve this therapeutic window [2].

Antiproliferative Activity A549 HCT-116 HL7702

Positional Isomer Differentiation: Para vs. Meta Benzylamine

The para-substituted target compound (CAS 216144-62-6) differs from its meta-substituted isomer (3-((pyridin-2-yl)methoxy)phenyl)methanamine, CAS 926201-01-6) in its molecular shape and predicted properties. The para isomer presents a linear, rod-like shape, while the meta isomer introduces a kink that alters molecular recognition . These positional isomers are not interchangeable; the para arrangement is specifically required for the linear urea pharmacophore observed in active BRAF inhibitors, where the terminal amine must project directly from the 4-position to engage the kinase hinge region [1].

Regioisomer Physicochemical Properties Lipophilicity

Commercially Available Purity and Storage Differentiation for Reliable Synthesis

Vendor specifications for CAS 216144-62-6 report a minimum purity of ≥98% with recommended storage conditions of sealed, dry, 2-8°C to prevent amine oxidation and hygroscopic degradation . In contrast, the generic analog 4-(pyridin-2-ylmethoxy)aniline is often supplied at lower purity grades (typically 95-97%) and without temperature-controlled storage recommendations, which can lead to variable yields in the subsequent urea coupling step . The benzylamine's primary amine group is more nucleophilic than the aniline's aromatic amine, making it more susceptible to side reactions if purity is compromised; hence, the higher purity specification is functionally necessary for reproducible SAR studies.

Purity Storage Condition Reproducibility

High-Value Application Scenarios for [4-(Pyridin-2-ylmethoxy)phenyl]methanamine Based on Differential Evidence


Design and Synthesis of Next-Generation BRAF-V600E Inhibitor Libraries

Based on the structural differentiation from the aniline scaffold (Evidence Item 1), this benzylamine building block is uniquely suited for synthesizing N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea libraries. The flexible methylene spacer is hypothesized to allow the terminal aryl urea group to sample a broader conformational space, potentially overcoming resistance mutations that rigidify the BRAF kinase hinge. The established SAR from the aniline series (7u showing IC50 = 2.39 µM against A549, comparable to Sorafenib) provides a benchmark for the new benzylamine series [1].

Selective Kinase Probe Development Requiring Normal Cell Sparing

The class-level inference from the aniline series (Evidence Item 2) shows that molecules built on the 4-(pyridin-2-ylmethoxy)phenyl substructure can achieve potent cancer cell inhibition (A549 IC50: 2.39 µM) while remaining non-toxic to HL7702 normal liver cells (IC50 >100 µM). Researchers procuring this benzylamine building block can rationally design probes that maintain or improve this >40-fold therapeutic window, a critical requirement for chemical probe validation in target engagement studies [1].

Structure-Activity Relationship (SAR) Studies on Linker Geometry in Kinase Inhibitors

The para-benzylamine geometry of CAS 216144-62-6 provides a linear presentation of the amine nucleophile, which is essential for accessing the ATP-binding pocket of kinases (Evidence Item 3). This contrasts sharply with the meta isomer (CAS 926201-01-6), which introduces a kinked trajectory. Medicinal chemistry teams can use this compound to systematically explore the effect of linker length and geometry on kinase selectivity, a key parameter for avoiding off-target toxicity in lead optimization [2].

Parallel Synthesis of Compound Libraries Requiring High Batch-to-Batch Reproducibility

The defined 98% purity and recommended cold storage (2-8°C) for this benzylamine (Evidence Item 4) ensure consistent amine reactivity in high-throughput parallel synthesis workflows. Using lower-purity or room-temperature-stored analogs risks variable acylation or urea formation yields, which can lead to false-negative results in biological screening. This procurement specification is critical for industrial medicinal chemistry groups running automated liquid handling systems where reagent degradation cannot be visually inspected before each run [1].

Quote Request

Request a Quote for [4-(pyridin-2-ylmethoxy)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.